

Drazoxolon: A Technical Deep-Dive into its Historical Development and Original Applications

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Compound of Interest

Compound Name: Drazoxolon

Cat. No.: B1670939

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This technical guide provides a comprehensive overview of the historical development, original intended applications, and core scientific principles of the fungicide **drazoxolon**. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, mechanism of action, and early efficacy data of this compound.

Historical Development

Drazoxolon, also known by its reference code PP781, was developed by Imperial Chemical Industries (ICI) Plant Protection.^[1] First reported in 1967, it emerged from research into novel fungicides to combat a range of agricultural and horticultural diseases.^[1] Marketed under various trade names including Ganocide, Mil-Col, and SAlsan, **drazoxolon** was formulated primarily as a suspension concentrate for use as a seed dressing.^[1]

Original Intended Applications

Drazoxolon was developed as a versatile fungicide with both protective and curative properties.^[1] Its primary applications were as a foliar fungicide and a seed treatment to control a broad spectrum of plant pathogens.

2.1 Foliar Applications: It was intended for the control of:

- Powdery mildews on crops such as roses and blackcurrants.
- Coffee rust (*Hemileia vastatrix*).
- Tea blister blight (*Exobasidium vexans*).

2.2 Seed and Soil Applications: As a seed treatment, **drazoxolon** was aimed at controlling soil-borne pathogens, including:

- *Pythium* spp., which cause damping-off diseases.
- *Fusarium* spp., responsible for root and foot rots.

The targeted crops for seed treatment included peas, beans, groundnuts, maize, cotton, and various grasses.

Synthesis and Chemical Properties

Drazoxolon, with the chemical formula $C_{10}H_8ClN_3O_2$, is chemically known as 4-(2-chlorophenylhydrazono)-3-methyl-5-isoxazolone. Its synthesis is achieved through the Japp-Klingemann reaction. This reaction involves the coupling of a diazonium salt with a β -keto-ester or β -keto-acid, which then undergoes cyclization to form the hydrazone product.

Experimental Protocol: Synthesis of Drazoxolon via Japp-Klingemann Reaction

The following is a generalized experimental protocol for the synthesis of **drazoxolon**, based on the principles of the Japp-Klingemann reaction.

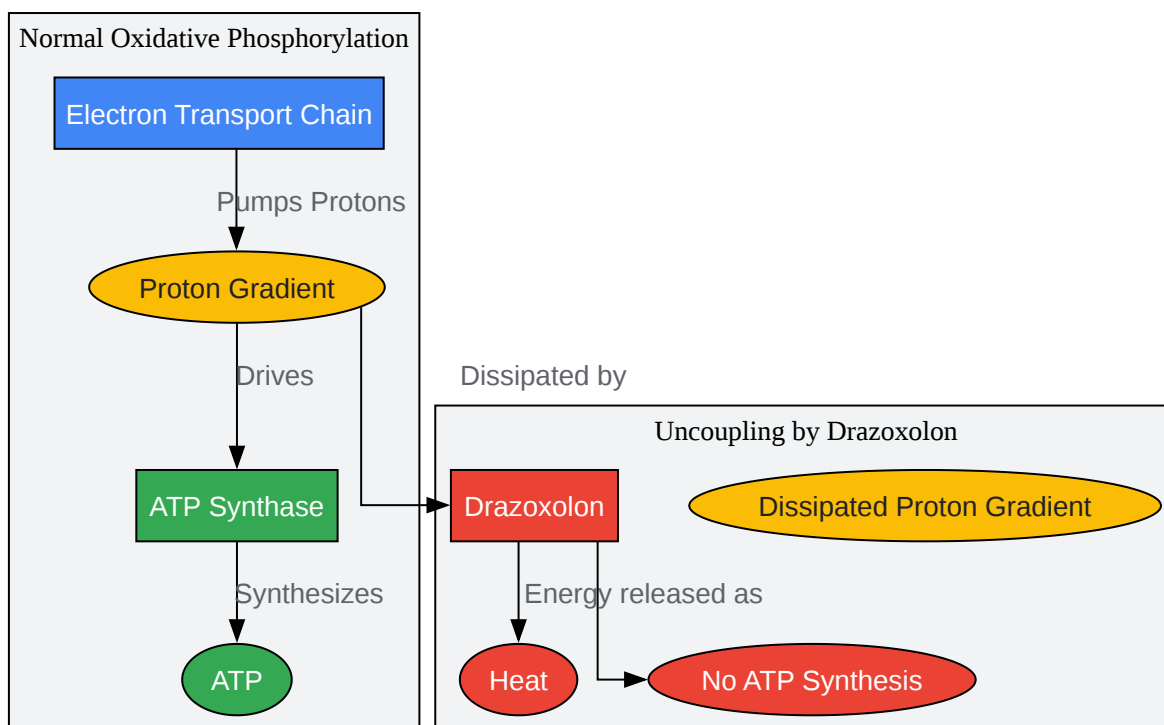
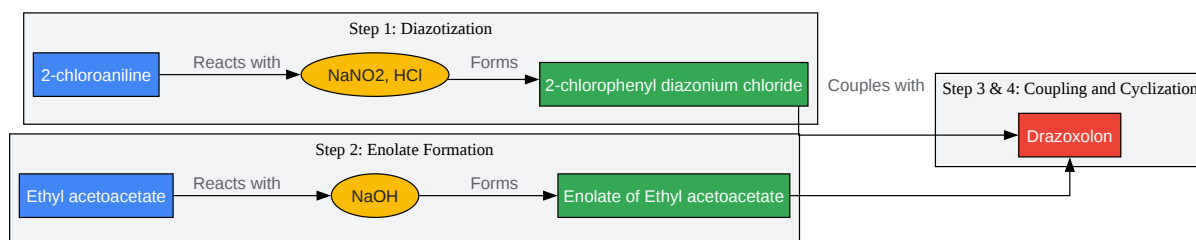
Materials:

- 2-chloroaniline
- Sodium nitrite
- Hydrochloric acid
- Ethyl acetoacetate

- Sodium hydroxide
- Ethanol

Procedure:

- **Diazotization of 2-chloroaniline:** 2-chloroaniline is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the 2-chlorophenyl diazonium chloride solution.
- **Preparation of the β -keto-ester enolate:** Ethyl acetoacetate is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt of its enol tautomer.
- **Coupling Reaction:** The cold diazonium salt solution is slowly added to the enolate solution. The coupling reaction proceeds to form an intermediate azo compound.
- **Cyclization and Hydrolysis:** The intermediate undergoes intramolecular cyclization and hydrolysis under the reaction conditions to yield **drazoxolon**.
- **Isolation and Purification:** The resulting **drazoxolon** precipitates out of the solution and is collected by filtration. It is then washed with water and can be further purified by recrystallization from a suitable solvent such as ethanol.



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References

- 1. Drazoxolon (Ref: PP781) [sitem.herts.ac.uk]
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Phone: (601) 213-4426

Email: info@benchchem.com